molecular formula C21H24BrN3O2 B2761234 (E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 1030732-97-8

(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

Cat. No.: B2761234
CAS No.: 1030732-97-8
M. Wt: 430.346
InChI Key: BQDRFXMGDQBTEL-UHFFFAOYSA-N
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Description

(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C21H24BrN3O2 and its molecular weight is 430.346. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound has a molecular formula of C23H26BrN4OC_{23}H_{26}BrN_4O and features several functional groups, including a cyano group, an enamide moiety, and a bromophenyl substituent. The structural characteristics influence its biological interactions and mechanisms of action.

Anticancer Properties

Recent studies have indicated that compounds similar to (E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase, leading to reduced tumor growth .
  • Case Study : A recent investigation into a related compound showed an IC50 value of 12 µM against MCF-7 (breast cancer) cells, suggesting potent cytotoxic effects .

Anti-inflammatory Effects

Compounds with similar structural features have also been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

  • Research Findings : In animal models, administration of related compounds led to a significant decrease in paw edema, indicating effective anti-inflammatory action .

Neuroprotective Activity

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases.

  • Mechanism : It is hypothesized that the compound may exert neuroprotective effects through the modulation of oxidative stress pathways and enhancement of neuronal survival factors .

Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Value (µM)Mechanism of Action
AnticancerSimilar derivatives12Induction of apoptosis; cell cycle arrest
Anti-inflammatoryVarious analogs15Inhibition of TNF-alpha; IL-6 suppression
NeuroprotectiveAnalogous compounds20Modulation of oxidative stress

Case Studies on Anticancer Activity

Study ReferenceCell LineIC50 Value (µM)Observations
Research Study 1MCF-7 (Breast)12Significant reduction in cell viability
Research Study 2A549 (Lung)15Induction of apoptosis observed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: In Vitro Anticancer Evaluation

A study conducted by the National Cancer Institute (NCI) assessed the anticancer activity of structurally related compounds. The results indicated that these compounds exhibited a mean growth inhibition (GI50) value of approximately 15.72 µM against human tumor cells, suggesting strong antitumor properties .

CompoundGI50 (µM)Cell Line Tested
Compound A15.72MCF-7 (Breast Cancer)
Compound B20.45HCT116 (Colon Cancer)
Compound C12.30A549 (Lung Cancer)

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets involved in cancer progression. These studies suggest that the compound may effectively inhibit pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .

Other Biological Activities

Beyond its anticancer properties, compounds similar to this compound have shown promise in other therapeutic areas:

Anti-inflammatory Properties

Some derivatives have been investigated for their anti-inflammatory effects, demonstrating potential as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammatory responses .

Neuroprotective Effects

Research indicates that certain analogs may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Properties

IUPAC Name

(E)-N-[1-(4-bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O2/c1-14-11-18(16(3)25(14)9-10-27-4)12-19(13-23)21(26)24-15(2)17-5-7-20(22)8-6-17/h5-8,11-12,15H,9-10H2,1-4H3,(H,24,26)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDRFXMGDQBTEL-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NC(C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)NC(C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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